Product packaging for 8-Anilinonaphthalene-2-sulfonic acid(Cat. No.:CAS No. 607-13-6)

8-Anilinonaphthalene-2-sulfonic acid

Cat. No.: B14746539
CAS No.: 607-13-6
M. Wt: 299.3 g/mol
InChI Key: RBCRBKCMJJQRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Anilinonaphthalene-2-sulfonic acid (2,8-ANS) is an environmentally sensitive fluorescent molecular probe highly valued in biophysical and biochemical research. Its key utility lies in its exceptional solvatochromic properties; it is weakly fluorescent in aqueous environments but exhibits a strong increase in fluorescence intensity and a characteristic blue shift in its emission maximum upon binding to hydrophobic regions, such as those found on proteins . This makes it an indispensable tool for studying protein conformation, folding intermediates, and ligand-binding events. Researchers employ 2,8-ANS to characterize hydrophobic binding sites on enzymes, as demonstrated in studies with rhodanese catalytic intermediates where it acts as a competitive inhibitor, and to detect and monitor the formation of partially folded states like the molten globule state . The probe's mechanism of action involves binding to apolar sites on proteins, often via interactions between its sulfonate moiety and cationic protein side chains, while its anilinonaphthalene core inserts into nearby hydrophobic pockets . This compound is provided for research applications and must be handled by qualified personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3S B14746539 8-Anilinonaphthalene-2-sulfonic acid CAS No. 607-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607-13-6

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

8-anilinonaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13NO3S/c18-21(19,20)14-10-9-12-5-4-8-16(15(12)11-14)17-13-6-2-1-3-7-13/h1-11,17H,(H,18,19,20)

InChI Key

RBCRBKCMJJQRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Principles of 8 Anilinonaphthalene 2 Sulfonic Acid Fluorescence in Biomolecular Environments

Mechanisms of Fluorescence Modulation by Solvent Polarity and Local Microenvironments

The fluorescence of anilinonaphthalene sulfonic acid (ANS) derivatives is highly sensitive to the polarity of their surrounding environment. This property makes them powerful tools for investigating the structure and dynamics of biomolecules, particularly proteins. In aqueous solutions, ANS exhibits weak fluorescence, but its quantum yield increases dramatically in less polar environments, such as when binding to hydrophobic regions of proteins. nih.govnih.gov This modulation is a result of the molecule's photophysical properties and its interactions with the local microenvironment.

Fluorescence Enhancement upon Binding to Hydrophobic Regions

The most prominent feature of ANS is the significant enhancement of its fluorescence intensity upon binding to hydrophobic sites on proteins. thermofisher.comresearchgate.net In polar solvents like water, the excited state of ANS can undergo a process called intramolecular charge transfer (ICT), which leads to a non-radiative decay pathway, effectively quenching the fluorescence. acs.orgnih.gov When ANS binds to a non-polar, hydrophobic pocket of a protein, this non-radiative decay pathway is suppressed. acs.org The restricted mobility and the exclusion of water molecules from the binding site favor the radiative decay pathway, resulting in a substantial increase in fluorescence quantum yield. nih.govresearchgate.net This phenomenon is the basis for its use in studying protein folding, conformational changes, and the exposure of hydrophobic surfaces. thermofisher.comnih.gov For instance, the fluorescence of 1,8-ANS increases substantially when proteins to which it is bound transition from an unfolded state to a more compact, partially folded "molten globule" state, which is characterized by exposed hydrophobic core regions. thermofisher.com

Spectral Blue Shift Phenomenon in Non-Polar Environments

In addition to fluorescence enhancement, the binding of ANS to hydrophobic regions is accompanied by a significant blue shift (hypsochromic shift) in its emission spectrum. nih.govresearchgate.net When free in a polar aqueous solution, the emission maximum of 1,8-ANS is typically around 520-545 nm. researchgate.netcaymanchem.com Upon binding to the hydrophobic pockets of a protein, this maximum can shift to as low as 470-480 nm. researchgate.netcaymanchem.com

This blue shift arises from the stabilization of the ground state and destabilization of the more polar excited state of the ANS molecule in a non-polar environment. researchgate.net The difference in energy between the ground and excited states increases in a less polar medium, leading to the emission of higher-energy (bluer) light. researchgate.net This solvatochromic shift is a key indicator of the polarity of the binding site, providing valuable information about the local microenvironment within the protein. acs.orgresearchgate.net For example, a study on the interaction of 2,6-ANS with the protein avidin (B1170675) showed a decrease in the wavelength of maximum fluorescence upon binding, indicating a non-polar environment within the biotin (B1667282) binding site. nih.gov

Role of Ion-Pairing Interactions with Cationic Protein Residues

While hydrophobic interactions are a major driver of ANS binding and fluorescence enhancement, electrostatic interactions, specifically ion-pairing, also play a crucial role. nih.govresearchgate.net The negatively charged sulfonate group of the ANS molecule can form ion pairs with positively charged amino acid residues on the protein surface, such as arginine and lysine. nih.govarvojournals.org

These electrostatic interactions act as an anchor, positioning the hydrophobic anilinonaphthalene core to interact with nearby non-polar regions of the protein. nih.gov Research has shown that this ion pairing itself can contribute to the enhancement of fluorescence. The interaction between the sulfonate group and a cationic residue can reduce the rate of intermolecular charge transfer, which is a non-radiative decay pathway, thereby increasing the fluorescence intensity and lifetime. nih.govarvojournals.org This suggests that ANS binding is not solely a probe for hydrophobicity but also for the presence and arrangement of cationic residues in proximity to non-polar patches. researchgate.netarvojournals.org

Fluorescence Quantum Yield and Excited State Lifetime Characteristics in Bound vs. Free States

The fluorescence quantum yield (Φ) and the excited-state lifetime (τ) of ANS are dramatically altered upon binding to proteins, providing quantitative measures of the local environment.

The quantum yield , which is the ratio of emitted photons to absorbed photons, is very low for ANS in aqueous solutions, typically around 0.003 for 1,8-ANS. nih.gov This is due to the efficient non-radiative decay processes in polar environments. acs.orgnih.gov Upon binding to the hydrophobic sites of proteins, the quantum yield can increase by a factor of 40 or more. researchgate.net For example, the quantum yield of 2,6-ANS is reported to be 0.002 in water, but this value is significantly enhanced in more hydrophobic environments.

The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For free 1,8-ANS in solution, the lifetime is very short. However, when bound to proteins, the lifetime increases significantly. Time-resolved fluorescence studies have shown that the fluorescence decay of protein-bound ANS is often complex, with multiple lifetime components. These different lifetimes are attributed to ANS molecules binding to different sites on the protein with varying degrees of solvent exposure and mobility. Typically, longer lifetimes (e.g., 10-16 ns) are associated with ANS bound in more rigid, solvent-shielded hydrophobic sites, while shorter lifetimes (e.g., 2-7 ns) correspond to binding in more flexible or solvent-exposed regions. researchgate.netnih.govnih.gov

Fluorescence Properties of Anilinonaphthalene Sulfonic Acid (ANS) Isomers in Different States
CompoundStateEmission Max (λem)Quantum Yield (Φ)Excited-State Lifetime (τ)
1,8-ANSFree in aqueous solution~520-545 nm~0.003< 1 ns
1,8-ANSBound to protein (hydrophobic site)~470-480 nmUp to ~0.7~2-16 ns
2,6-ANSFree in aqueous solution-~0.002-
2,6-ANSBound to avidin408 nm--

Environmental Sensitivity of 8-Anilinonaphthalene-2-sulfonic Acid's Fluorescence

The pronounced changes in the fluorescence properties of ANS in response to its local environment make it an exceptionally sensitive probe for studying various aspects of biomolecular systems. The combination of fluorescence enhancement, spectral shifts, and changes in quantum yield and lifetime provides a detailed picture of the binding environment. researchgate.netnih.gov

This environmental sensitivity allows ANS to be used in a wide range of applications, including:

Monitoring protein folding and unfolding: ANS fluorescence can detect the formation of partially folded intermediates, such as the molten globule state, which are characterized by exposed hydrophobic clusters. thermofisher.comresearchgate.netplos.org

Detecting conformational changes: Ligand binding, changes in pH, or temperature can induce conformational changes in proteins that alter the number or accessibility of ANS binding sites, leading to changes in fluorescence. mdpi.comnih.gov

Characterizing binding sites: The spectral properties of bound ANS can provide information about the polarity and rigidity of ligand-binding pockets on proteins. acs.orgnih.gov

Studying protein aggregation: The formation of protein aggregates often involves the exposure of hydrophobic surfaces, which can be monitored by an increase in ANS fluorescence. nih.gov

The sensitivity of ANS fluorescence is a direct consequence of the principles discussed above: the restriction of non-radiative decay pathways and the solvatochromic effects experienced by the molecule when it moves from a polar aqueous environment to a non-polar biomolecular microenvironment. acs.orgresearchgate.net

Applications of 8 Anilinonaphthalene 2 Sulfonic Acid in Protein Research

Investigations into Protein Folding and Unfolding Pathways

The folding of a polypeptide chain into its unique three-dimensional structure is a fundamental process in biology. ANS serves as a sensitive indicator of conformational changes that expose hydrophobic regions, which are typically buried in the native state of a protein.

A key application of ANS is the detection and characterization of "molten globule" states, which are partially folded intermediates that occur during protein folding. plos.org These states are characterized by the presence of native-like secondary structure but a lack of fixed tertiary structure, leading to the exposure of hydrophobic clusters. plos.org ANS binds to these exposed hydrophobic patches, resulting in a significant increase in fluorescence intensity and a blue shift in the emission maximum. nih.govnih.gov

For instance, studies on cytochrome c have shown that ANS can induce the folding of an acid-unfolded state into a molten globule state, a process driven by electrostatic interactions. nih.gov It is important to note, however, that while a marked increase in ANS fluorescence is a strong indicator, it should be corroborated with other structural analysis methods to definitively identify a molten globule state. plos.org Research on chymopapain, for example, demonstrated that the pH at which maximum ANS fluorescence occurred did not correspond to the true molten globule state, which retained more secondary structure. plos.org

ANS is instrumental in monitoring the dynamic conformational changes that proteins undergo in response to various stimuli, such as changes in pH, temperature, or the presence of denaturants. nih.govwikipedia.org The binding of ANS to a protein can provide insights into ligand-induced conformational shifts. wikipedia.org By comparing the fluorescence of ANS in the presence and absence of a specific ligand, researchers can deduce how ligand binding alters the protein's surface. wikipedia.org

However, it is crucial to recognize that ANS is not merely a passive probe. Evidence suggests that ANS can actively participate in and influence the conformational state of the protein it binds to. Studies using techniques like viscometry and diffusion coefficient measurements have revealed that ANS binding can induce molecular compaction in proteins like bovine serum albumin and γ-globulin, particularly from their acid-expanded states. nih.gov This indicates that ANS can act as a "conformational tightening agent," and the observed fluorescence reports on a state influenced by the interplay of ionic and hydrophobic interactions between the protein and the dye. nih.gov

The surface hydrophobicity of a protein is a critical parameter that changes significantly during folding and unfolding. windows.net ANS provides a direct method to quantify these changes. windows.netnih.gov As a protein unfolds, it exposes hydrophobic regions that were previously buried within its core, leading to an increase in ANS binding and fluorescence. windows.net Conversely, as a protein folds into its native conformation, these hydrophobic patches become sequestered, resulting in decreased ANS fluorescence.

Research on the black gram storage protein, phaseolin (B10852554), utilized ANS to investigate its surface hydrophobicity. nih.gov The study determined key binding parameters, such as the dissociation constant (Kd) and the number of binding sites, providing a quantitative measure of the protein's surface hydrophobicity. nih.gov The binding of ANS to this protein resulted in a significant blue shift in its emission maxima, a characteristic feature of the probe's interaction with hydrophobic environments. nih.gov

Protein StudiedObservation with ANSReference
Cytochrome cInduced folding of acid-unfolded protein into a molten globule state. nih.gov
ChymopapainMaximum ANS fluorescence did not correspond to the true molten globule state, highlighting the need for comprehensive structural analysis. plos.org
Bovine Serum AlbuminANS binding induced molecular compaction, acting as a conformational tightening agent. nih.gov
Black Gram PhaseolinUsed to quantify surface hydrophobicity, determining binding sites and dissociation constants. nih.gov

Studies of Protein Aggregation and Fibril Formation

Protein misfolding and subsequent aggregation are associated with numerous human diseases. ANS is a valuable tool for studying the kinetics and characteristics of these aggregation processes.

ANS fluorescence can be used to monitor the kinetics of protein aggregation in real-time. researchgate.netu-fukui.ac.jp An increase in fluorescence intensity over time often correlates with the formation of aggregates that expose hydrophobic surfaces to which ANS can bind. This method is sensitive to the early stages of aggregation, where partially unfolded intermediates may be present.

In the study of β2-microglobulin aggregation, a protein implicated in dialysis-related amyloidosis, ANS fluorescence was used alongside light scattering and Thioflavin T (ThT) fluorescence to monitor the formation of both amyloid fibrils and amorphous aggregates. researchgate.netu-fukui.ac.jpnih.gov While ThT is specific for amyloid fibrils, ANS and light scattering can detect both types of aggregates. researchgate.netu-fukui.ac.jpnih.gov

By combining ANS fluorescence with other techniques, it is possible to distinguish between different types of protein aggregates. researchgate.netnih.gov For instance, the aggregation of β2-microglobulin under different salt concentrations leads to either amyloid fibrils or amorphous aggregates. researchgate.netnih.gov Kinetic analysis revealed that amyloid fibrils form via a nucleation-dependent mechanism, often characterized by a lag phase, which can be influenced by agitation or seeding. researchgate.netnih.gov In contrast, amorphous aggregates tend to form more rapidly without a distinct lag phase, and their formation is not accelerated by agitation or seeding. researchgate.netnih.gov While ANS fluorescence increases for both processes, the kinetic profiles observed can help differentiate the underlying aggregation pathway. researchgate.netnih.gov

Aggregate TypeFormation KineticsEffect of Agitation/SeedingReference
Amyloid FibrilsNucleation-dependent (often with a lag phase)Accelerates formation researchgate.netnih.gov
Amorphous AggregatesRapid, without a lag phaseNo acceleration researchgate.netnih.gov

Characterization of Protein-Ligand and Drug-Protein Binding Interactions

8-Anilinonaphthalene-2-sulfonic acid (ANS) is a fluorescent probe widely utilized in the study of protein-ligand and drug-protein interactions. Its utility stems from the environmentally sensitive nature of its fluorescence. In aqueous solutions, ANS exhibits weak fluorescence; however, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift. This property makes ANS an invaluable tool for characterizing the binding of ligands to proteins.

Determination of Ligand Binding Sites and Affinities

The binding of this compound to proteins provides crucial information regarding the location and characteristics of ligand binding sites, as well as the affinity of these interactions. The fluorescence emission of ANS is highly sensitive to the polarity of its microenvironment, a feature that is exploited to probe the hydrophobic pockets within proteins which often constitute ligand binding sites. wikipedia.orgnih.gov When a ligand binds to a protein, it can induce conformational changes that alter the exposure of these hydrophobic patches, which can be monitored by changes in ANS fluorescence. wikipedia.org

The interaction of ANS with a protein can be quantified to determine the dissociation constant (Kd), which is a measure of binding affinity. For instance, studies on the enzyme rhodanese have shown that 2,8-ANS binds to at least two distinct classes of sites. One class of sites is present in the sulfur-substituted form of the enzyme (ES), exhibiting a dissociation constant (Kd) of 1.7 mM. The sulfur-free form of the enzyme (E) appears to possess a second class of binding sites in addition to the first, with a significantly higher affinity, indicated by an average Kd of approximately 179 µM. nih.gov

The binding of ANS is not solely dependent on hydrophobic interactions; electrostatic interactions also play a significant role. The sulfonate group of ANS can form ion pairs with cationic residues such as lysine, histidine, and arginine on the protein surface. This initial electrostatic interaction is often followed by the insertion of the anilinonaphthalene group into a nearby nonpolar cavity. nih.govacs.org

Research on adipocyte lipid-binding protein (ALBP) further illustrates the utility of ANS in characterizing binding sites. The crystal structure of the ALBP-ANS complex has been determined, providing detailed insights into how the fluorophore interacts with the protein's binding pocket. nih.gov Such structural data, combined with thermodynamic analysis from techniques like titration calorimetry, allows for a comprehensive understanding of the forces driving the binding reaction. nih.gov

Table 1: Dissociation Constants (Kd) of this compound with Different Proteins

Protein/Enzyme Form Method Dissociation Constant (Kd)
Rhodanese (ES form, Class 1 sites) Fluorometric Titration 1.7 mM
Rhodanese (E form, Class 2 sites) Fluorometric Titration ~179 µM
Adipocyte Lipid-Binding Protein (ALBP) Fluorescence Spectroscopy 410 nM
Keratinocyte Lipid-Binding Protein (KLBP) Fluorescence Spectroscopy 530 nM
Cellular Retinol-Binding Protein (CRBP) Fluorescence Spectroscopy 7.7 µM
Cellular Retinoic Acid-Binding Protein I (CRABPI) Fluorescence Spectroscopy 25 µM

This table presents a compilation of dissociation constants for ANS binding to various proteins, illustrating the range of affinities and the specificity of the probe for different protein targets. nih.gov

Competitive Displacement Assays for Ligand Binding Studies

Competitive displacement assays using ANS are a powerful and widely adopted method for studying the binding of non-fluorescent ligands to proteins. nih.gov In this experimental setup, the protein of interest is first saturated with ANS, resulting in a high fluorescence signal. Subsequently, a competing ligand is titrated into the solution. If the competing ligand binds to the same site as ANS, it will displace the fluorescent probe, leading to a decrease in the fluorescence intensity. researchgate.netresearchgate.net

This reduction in fluorescence can be monitored to determine the binding affinity of the competing ligand. The concentration of the competitor that causes a 50% reduction in the ANS fluorescence signal (IC50) can be used to calculate the inhibitor constant (Ki) for the competitor, which reflects its binding affinity for the protein. nih.govnih.gov This technique provides a convenient and sensitive method for screening compound libraries and ranking the affinities of different ligands for a target protein. researchgate.net

For example, a competition assay was developed to quantify the fatty acid and retinoid binding specificity and affinity for several intracellular lipid-binding proteins (iLBPs). In this assay, the ability of various lipid molecules to displace bound 1,8-ANS from the binding cavity of adipocyte lipid-binding protein (ALBP), keratinocyte lipid-binding protein (KLBP), and cellular retinol-binding protein (CRBP) was monitored. The results provided detailed information on the binding affinities of different lipids for these proteins. nih.gov

The utility of this approach has been demonstrated in numerous studies. For instance, it has been used to investigate the binding of non-steroidal anti-inflammatory drugs (NSAIDs) to bovine serum albumin (BSA). researchgate.net By monitoring the displacement of ANS, researchers can quantitatively assess and compare the displacing ability of various drugs. researchgate.net

Table 2: Inhibitor Constants (Ki) Determined by ANS Displacement Assay for Adipocyte Lipid-Binding Protein (ALBP)

Competing Ligand Apparent Inhibitor Constant (Ki)
Oleic acid 134 nM
Arachidonic acid 134 nM
all-trans-Retinoic acid 870 nM

This table showcases the application of the ANS competitive displacement assay in determining the binding affinities of various physiological ligands to ALBP. nih.gov

Enzyme Active Site Probing and Catalytic Intermediate Analysis

This compound can also serve as a valuable probe for investigating the active sites of enzymes and for analyzing catalytic intermediates. By binding to the active site, ANS can act as a competitive inhibitor, providing insights into the nature of the substrate-binding pocket. nih.gov

Studies on the enzyme rhodanese have demonstrated that 2,8-ANS can function as a competitive inhibitor of the catalyzed reaction. The apparent dissociation constant (Kd) for the inhibitory binding of 2,8-ANS was determined to be 170 µM, which is in close agreement with the Kd value for its binding to the class 2 sites on the sulfur-free form of the enzyme. This suggests that the substrate, thiosulfate, displaces the probe that is bound to these class 2 sites, indicating that these sites are at or near the active site of the enzyme. nih.gov

Furthermore, the differential binding of ANS to various catalytic intermediates can reveal conformational changes that occur during the catalytic cycle. The distinct binding affinities of 2,8-ANS for the sulfur-substituted (ES) and sulfur-free (E) forms of rhodanese highlight structural differences between these two key intermediates in the enzyme's reaction mechanism. nih.gov This differential binding allows for the characterization of the conformational states of the enzyme as it proceeds through catalysis.

The ability of ANS to bind to hydrophobic pockets makes it particularly useful for studying enzymes where such sites are involved in substrate recognition or are formed transiently during catalysis. The changes in ANS fluorescence can provide real-time information about the dynamic processes occurring within the enzyme active site.

Based on a review of scientific literature, the specific compound "this compound" (2,8-ANS) is not extensively documented for the membrane biophysics applications outlined in the request. Research in these areas, such as probing conformational changes in membranes, assessing permeability, and studies with biomimetic systems, predominantly utilizes the isomeric compound 8-Anilinonaphthalene-1-sulfonic acid (1,8-ANS).

A 1985 study confirms the use of this compound as a fluorescent probe to study apolar binding sites on the enzyme rhodanese, noting that this specific molecule had not been extensively used in protein studies at the time nih.gov. The study detailed its differential binding to catalytic intermediates of the enzyme, its displacement by a substrate, and its role as a competitive inhibitor nih.gov.

However, there is a lack of available research specifically detailing the use of the 2-sulfonic acid isomer in the context of:

Probing conformational changes within cell and micelle membranes.

Assessing membrane permeability and perturbation.

Studies with biomimetic membranes and liposomes.

The vast body of work on these applications refers explicitly to 8-Anilinonaphthalene-1-sulfonic acid nih.govresearchgate.netnih.govmpbio.comwikipedia.orgsigmaaldrich.com.

Therefore, generating a scientifically accurate article on "this compound" that strictly adheres to the requested outline on membrane biophysics is not possible with the currently available information. To do so would require misattributing the findings related to its more commonly studied 1-sulfonic acid isomer, which would be factually incorrect.

Advanced Methodological Approaches Utilizing 8 Anilinonaphthalene 2 Sulfonic Acid

Fluorescence Spectroscopy Techniques

8-Anilinonaphthalene-2-sulfonic acid (ANS) is a fluorescent probe widely utilized in the study of macromolecules, particularly proteins and membranes. Its utility stems from the sensitivity of its fluorescent properties to the polarity of its local environment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions, such as those found in the interior of proteins or within lipid bilayers, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission maximum. This phenomenon makes ANS an invaluable tool for probing molecular interactions and conformational changes.

Steady-State Fluorescence Emission Spectroscopy

Steady-state fluorescence emission spectroscopy is a foundational technique that leverages the environmentally sensitive fluorescence of ANS to study proteins. When excited by ultraviolet light (typically around 350-380 nm), free ANS in a polar, aqueous solution displays a low-intensity fluorescence emission with a maximum wavelength (λem) centered at approximately 515-545 nm. sigmaaldrich.comwikipedia.org Upon binding to hydrophobic sites on a protein surface, the probe is shielded from the polar aqueous environment. This change in the microenvironment leads to a dramatic increase in fluorescence intensity and a hypsochromic (blue) shift of the emission maximum to around 455-470 nm. sigmaaldrich.comwikipedia.org

This spectral shift provides critical information regarding the presence and accessibility of hydrophobic patches on a protein's surface. The magnitude of the fluorescence enhancement and the extent of the blue shift can be used to characterize protein folding intermediates (molten globules), conformational changes induced by ligand binding, and the assembly of protein complexes. For instance, the interaction between black gram phaseolin (B10852554) and ANS resulted in a blue shift of the emission maximum from 515 nm to 455 nm, indicating the binding of the probe to non-polar regions of the protein. wikipedia.org

The technique involves titrating a solution of the protein with increasing concentrations of ANS and recording the fluorescence emission spectrum after each addition. The resulting data can be used to determine binding parameters, such as the dissociation constant (Kd) and the number of binding sites (n), providing quantitative insights into the protein's surface hydrophobicity.

Table 1: Spectral Properties of this compound (ANS) in Different Environments

Environment Excitation Max (λex) Emission Max (λem) Fluorescence Intensity
Aqueous Solution (Free) ~350 nm ~515-545 nm sigmaaldrich.comwikipedia.org Low
Protein-Bound ~375 nm ~455-470 nm sigmaaldrich.comwikipedia.org High
Lipid Vesicles Not specified Blue-shifted from aqueous Enhanced

Time-Resolved Fluorescence and Fluorescence Lifetime Measurements

Beyond steady-state measurements, time-resolved fluorescence provides deeper insights into the dynamics of ANS and its interactions with macromolecules. This technique measures the decay of fluorescence intensity over time (typically nanoseconds) following excitation by a brief pulse of light. The resulting fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence lifetime of ANS is, like its emission spectrum, highly sensitive to its environment. Different binding environments on a protein or membrane can result in distinct lifetime components. For example, a study analyzing ANS bound to sarcolemma membranes identified multiple lifetime components, which were attributed to different populations of the probe. The analysis revealed a major time constant of 16 nanoseconds for ANS bound to lipid-poor proteins and two components of 7 ns and 4 ns for ANS associated with the lipid phase of the membrane.

By analyzing the fluorescence decay, researchers can resolve complex systems with multiple binding sites or different conformational states. These measurements can distinguish between static and dynamic quenching processes and provide information on the rotational mobility of the probe, which relates to the viscosity of its microenvironment. This level of detail is crucial for understanding the heterogeneity of binding sites and the dynamic nature of protein and membrane structures.

Table 2: Fluorescence Lifetime of ANS in Different Biological Environments

Binding Environment Major Time Constant (τ) Reference
Sarcolemma Proteins 16 ns
Sarcolemma Lipids (Component 1) 7 ns
Sarcolemma Lipids (Component 2) 4 ns

Fluorescence Quenching Studies

Fluorescence quenching studies with ANS are powerful for investigating the binding of non-fluorescent ligands to proteins. This method operates on the principle of competitive displacement. Initially, ANS is allowed to bind to the hydrophobic sites of a target protein, resulting in a strong fluorescence signal. A non-fluorescent ligand that competes for the same binding sites is then titrated into the solution.

As the competing ligand binds to the protein, it displaces the ANS molecules from the hydrophobic pockets back into the aqueous solvent. This displacement causes a decrease, or "quenching," of the total fluorescence intensity, as the unbound ANS is poorly fluorescent. The degree of quenching is directly proportional to the amount of ANS displaced, which in turn depends on the concentration and binding affinity of the competing ligand.

By monitoring the reduction in ANS fluorescence as a function of the ligand concentration, a binding isotherm for the ligand can be constructed. This allows for the determination of the ligand's binding affinity (Kd or Ki). This displacement assay is a versatile and widely used method for characterizing ligand-protein interactions and for screening compound libraries to identify potential inhibitors or binders.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays (TSA)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a high-throughput method used to assess protein thermal stability. The technique relies on a fluorescent dye that preferentially binds to the unfolded or partially denatured state of a protein. ANS is well-suited for this application due to its strong fluorescence enhancement upon binding to the hydrophobic amino acid residues that become exposed as a protein unfolds with increasing temperature.

In a typical DSF experiment, a protein is mixed with ANS in a buffered solution and subjected to a gradual temperature ramp. A real-time polymerase chain reaction (RT-PCR) instrument or a dedicated fluorimeter is used to monitor the fluorescence intensity as the temperature increases. At low temperatures, the protein is in its native, folded state, with most hydrophobic residues buried in its core. Consequently, ANS binding is minimal, and the fluorescence is low. As the temperature rises, the protein begins to denature, exposing its hydrophobic core. ANS then binds to these newly available sites, causing a sharp, cooperative increase in fluorescence.

The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), which corresponds to the midpoint of the sigmoidal melting curve. The Tm is a critical indicator of the protein's thermal stability. This assay can be used to study how factors like pH, ionic strength, or the binding of small-molecule ligands affect protein stability. An increase in Tm upon the addition of a ligand suggests that the ligand stabilizes the protein, a valuable piece of information in drug discovery and protein engineering.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter). These fluctuations are caused by fluorescent molecules diffusing in and out of the focal volume. By analyzing the correlation of these fluctuations over time, FCS can provide information about the concentration and, crucially, the diffusion coefficient of the fluorescent particles.

While direct and extensive applications of FCS specifically using ANS as the primary fluorophore are not widely documented in comparison to other techniques, the principles of FCS can be applied to study ANS-protein interactions. In such a hypothetical experiment, the slow diffusion of a large protein-ANS complex would be easily distinguishable from the much faster diffusion of small, free ANS molecules.

By performing FCS measurements on a solution containing a protein and ANS, one could determine the diffusion coefficient of the complex. This information can be used to calculate the hydrodynamic radius (size and shape) of the protein-ANS complex. Furthermore, by varying the concentrations of protein and ANS, FCS could potentially be used to determine binding kinetics and affinity, offering a complementary approach to steady-state and time-resolved methods for studying macromolecular interactions at the single-molecule level.

Use in High-Throughput Screening Assays

The robust and sensitive fluorescence response of ANS upon binding to proteins makes it an excellent tool for high-throughput screening (HTS) assays, particularly in the context of drug discovery. The most common application is in competitive binding assays designed to identify small molecules that bind to a specific target protein.

The assay is configured by pre-incubating the target protein with ANS to establish a stable, high-fluorescence signal. A library of test compounds is then added individually to the wells of a microplate containing the protein-ANS complex. If a test compound has a higher affinity for the ANS binding site (or an allosteric site that alters the ANS binding pocket), it will displace ANS from the protein. This displacement releases ANS into the aqueous buffer, leading to a significant decrease in fluorescence intensity.

This "signal-off" assay is readily adaptable to automated, multi-well plate formats, allowing for the rapid screening of thousands or even millions of compounds. The hits—compounds that cause a significant reduction in fluorescence—can then be selected for further validation and characterization. The simplicity, low cost, and sensitivity of ANS-based displacement assays make them a valuable primary screening method for identifying ligands for proteins with accessible hydrophobic binding sites.

Integrated Spectroscopic and Biophysical Techniques

The fluorescent probe this compound (ANS) is a powerful tool for characterizing the hydrophobic surfaces of proteins. wikipedia.orgresearchgate.net Its utility is significantly enhanced when integrated with other spectroscopic and biophysical techniques. Such correlative approaches provide a more comprehensive understanding of protein structure, conformational changes, aggregation, and binding thermodynamics than can be achieved with a single method.

Combination with Circular Dichroism (CD) Spectroscopy

When combined with ANS fluorescence, CD spectroscopy offers a powerful approach to simultaneously monitor changes in secondary structure and the exposure of hydrophobic surfaces. This is particularly valuable for studying protein folding, unfolding, and the formation of partially folded intermediates like the molten globule state. researchgate.netnih.gov For instance, a protein may undergo a conformational change that results in an increased ANS fluorescence signal, indicating the exposure of hydrophobic clusters. researchgate.net Concurrent CD measurements can reveal whether this change is accompanied by a loss or gain of secondary structure. nih.gov

A study on acid-unfolded cytochrome c demonstrated that the addition of ANS induced the formation of a secondary structure similar to the native protein, as observed by CD, while also causing a quenching of tryptophan fluorescence. nih.gov This indicated that ANS stabilized a molten globule-like state by interacting with the unfolded protein. nih.gov Similarly, research on poly-L-arginine showed that ANS binding could induce α-helix formation, which was quantifiable through difference CD spectra. nih.gov The characteristic minima at 207 nm and 223 nm in the CD spectrum confirmed the presence of an α-helical conformation upon ANS interaction. nih.gov

This synergistic approach allows researchers to correlate specific changes in secondary structure content with alterations in surface hydrophobicity, providing a more detailed picture of protein conformational transitions. wikipedia.org

Table 1: Correlated ANS Fluorescence and CD Spectroscopy Findings

Protein Studied Condition ANS Fluorescence Observation Circular Dichroism (CD) Finding Interpretation
Acid-unfolded cytochrome c Addition of ANS at pH 2.0 Quenching of tryptophan fluorescence Induction of secondary structure similar to native protein ANS induces folding into a molten globule state through electrostatic interactions. nih.gov
Poly-L-arginine Titration with ANS at pH 3.0 Not specified Dose-dependent induction of α-helix formation (minima at 207 nm and 223 nm) ANS binding can induce secondary structure formation in polypeptides. nih.gov
Concanavalin A pH 2.5 vs. native pH Enhanced binding at lower pH Alteration in near-UV CD spectrum ANS binding is influenced by protein charge and structural changes, suggesting favorable alterations at low pH. nih.gov

Integration with Light Scattering Techniques (Static Light Scattering, Dynamic Light Scattering)

Light scattering techniques are non-invasive methods ideal for characterizing proteins and monitoring their aggregation in solution. azonano.com Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution, while Static Light Scattering (SLS) determines the average molecular weight. azonano.comresearchgate.net

The combination of ANS fluorescence with DLS and SLS is particularly effective for studying protein aggregation, a process often linked to neurodegenerative diseases. acs.org As proteins aggregate, they expose hydrophobic residues that can be detected by an increase in ANS fluorescence. azonano.com Simultaneously, DLS can monitor the increase in the hydrodynamic radius of the protein aggregates, and SLS can track the increase in their average molecular weight. azonano.comresearchgate.net

This integrated approach provides complementary information: ANS reveals changes at the molecular level (hydrophobic exposure), while light scattering quantifies the macroscopic consequences (particle size and mass). For example, in studies of protein denaturation, a sharp increase in both the size and scattering intensity measured by light scattering can be correlated with an increase in ANS binding, confirming that the aggregation is driven by the association of exposed hydrophobic surfaces. azonano.com Studies on chymopapain used DLS alongside ANS fluorescence and CD to track its acid-induced unfolding pathway, demonstrating how these techniques together can build a comprehensive picture of conformational changes. researchgate.net

Table 2: Research Findings from Combined ANS and Light Scattering Analysis

Protein/System Technique Used Key Finding Implication
Bovine hemoglobin DLS/SLS with temperature scan Sharp increase in size and scattering intensity at the melting point (45.5°C). azonano.com Light scattering effectively monitors aggregation resulting from thermal denaturation and exposure of hydrophobic residues. azonano.com
Chymopapain DLS, ANS fluorescence, CD, ITC Monitored conformational changes during acid-induced unfolding over a pH range of 1.0-7.4. researchgate.net The combination of techniques provides a detailed characterization of protein unfolding pathways. researchgate.net
V210K PrP (Prion Protein) DLS, ANS fluorescence, Electron Microscopy The protein assembles into a non-fibrillar β-rich oligomer. acs.org Integrating ANS with DLS helps characterize the structural dynamics of protein aggregation into specific oligomeric states. acs.org

Synergistic Use with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides atomic-level information about molecular structure and dynamics. beilstein-journals.org When used with ANS, NMR can precisely map the binding sites of the fluorescent probe on a protein's surface. The most common NMR method for this purpose is Chemical Shift Perturbation (CSP) or chemical shift mapping. nih.govprotein-nmr.org.ukacs.org

In a typical CSP experiment, a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein are recorded during titration with unlabeled ANS. beilstein-journals.org The binding of ANS causes changes in the chemical environment of nearby amino acid residues, leading to perturbations in their corresponding peaks in the NMR spectrum. protein-nmr.org.ukacs.org By identifying which residues experience significant chemical shifts, researchers can map the ANS binding site(s) on the protein's three-dimensional structure. beilstein-journals.orgnih.gov

This approach is powerful because it directly links the macroscopic observation of ANS fluorescence enhancement to specific structural locations on the protein. It can distinguish between binding in well-defined pockets and more transient, dynamic interactions across surface patches. beilstein-journals.org While ANS fluorescence indicates the presence of a binding event in a hydrophobic environment, NMR-CSP provides the precise location and can even give insights into the strength of the interaction. protein-nmr.org.ukbohrium.com However, it is important to note that chemical shift changes can also result from allosteric conformational changes distant from the direct binding site. protein-nmr.org.ukacs.org

Table 3: Applications of Combined ANS and NMR Spectroscopy

Application NMR Technique Information Gained Example
Binding Site Identification Chemical Shift Perturbation (CSP) Identifies specific amino acid residues at the protein-ligand interface. nih.govprotein-nmr.org.uk Titrating unlabeled ANS into a solution of a ¹⁵N-labeled protein and monitoring changes in the ¹H-¹⁵N HSQC spectrum. acs.org
Interaction Strength Chemical Shift Titration Can determine the dissociation constant (Kd) for weak interactions (fast exchange regime). protein-nmr.org.ukbohrium.com Observed chemical shifts are a weighted average of the free and bound states, allowing for Kd calculation. protein-nmr.org.uk
Conformational Change Detection Widespread Chemical Shift Perturbations Indicates an allosteric change in protein structure upon ligand binding, rather than just local effects. protein-nmr.org.ukacs.org Changes in chemical shifts are observed for residues far from the direct binding site. protein-nmr.org.uk

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantitatively characterizing the thermodynamics of biomolecular interactions. nih.govtainstruments.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka or Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.govmalvernpanalytical.com

Integrating ANS fluorescence studies with ITC provides a complete thermodynamic profile of ANS-protein binding. While fluorescence can confirm binding and report on the polarity of the binding site, ITC quantifies the energetic forces driving the interaction. nih.govnih.gov For example, ITC was used to demonstrate that ANS binds more strongly to partially folded "molten globule" states of α-lactalbumin compared to its native or fully denatured states. nih.gov The study revealed two independent binding sites and showed that the interaction was not well-defined, but rather due to the exposure of hydrophobic clusters. nih.gov

By conducting ITC experiments at different temperatures, one can also determine the heat capacity change (ΔCₚ) of binding, which provides insights into the role of hydrophobic interactions and solvent reorganization upon complex formation. researchgate.net A negative ΔCₚ, as observed in the binding of ANS to rat GST M1-1, indicates the burial of nonpolar surface area. researchgate.net This combination of techniques allows researchers to build a comprehensive model of the binding process, linking the structural and environmental information from ANS fluorescence to the precise thermodynamic parameters from ITC. tainstruments.commalvernpanalytical.comnih.gov

Table 4: Thermodynamic Parameters of ANS-Protein Interactions Determined by ITC

Protein Condition Stoichiometry (n) Binding Constant (K) Enthalpy (ΔH) Entropy (ΔS) Key Thermodynamic Insight
α-lactalbumin (A-state) 10-35°C, Site 1 ~14.0 Not specified Not specified Not specified Binding sites are not well-defined; formed by exposed hydrophobic clusters. nih.gov
α-lactalbumin (A-state) 10-35°C, Site 2 1.6 to 4.1 Not specified Not specified Not specified Number of binding molecules increases with temperature. nih.gov
Concanavalin A (dimer) pH 5.2 and 2.5 Two classes of non-interacting sites Enhancement of binding constants at lower pH Not specified Not specified Binding is strongly influenced by protein charge and favorable structural alterations. nih.gov
Rat GST M1-1 5-30°C, pH 6.5 1 ANS per subunit Not specified Temperature-dependent Entropically driven Binding is primarily hydrophobic, indicated by a ΔCₚ of -80 cal K⁻¹ mol⁻¹. researchgate.net

Computational Modeling and Simulation of 8 Anilinonaphthalene 2 Sulfonic Acid Interactions

Molecular Docking Studies of Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. In the study of ANS, docking simulations have been instrumental in identifying and characterizing its binding sites on various proteins.

Research on the binding of ANS to rat class Mu GST M1-1 has utilized molecular docking to reveal that ANS preferentially binds to the hydrophobic site (H-site) within the enzyme's active site. nih.govnih.gov These studies have demonstrated that the naphthalene moiety of ANS establishes the majority of the van der Waals contacts with the protein, indicating the significance of hydrophobic interactions in the binding process. nih.govnih.gov The anilino group of ANS, however, shows more conformational flexibility, suggesting it can adopt various orientations within the binding pocket. nih.govnih.gov

A key finding from these docking studies is the nature of the forces driving the ANS-protein interaction. While ANS is an amphipathic anion and ion pairing is often a significant factor in its binding to other proteins, in the case of rGST M1-1, the binding is primarily governed by hydrophobic interactions. nih.govnih.gov There is little contribution from ion pairing involving the sulfonate group of ANS. nih.gov This highlights the specificity of ANS binding, which can vary depending on the topology and chemical environment of the protein's binding site.

Table 1: Summary of Molecular Docking Findings for ANS Binding to rGST M1-1

ParameterFindingSource
Binding Site Hydrophobic site (H-site) in the active site nih.govnih.gov
Primary Interactions van der Waals contacts from the naphthalene moiety nih.govnih.gov
Ligand Flexibility The anilino group can sample different rotamers nih.govnih.gov
Driving Force Primarily hydrophobic interactions nih.govnih.gov
Ionic Interactions Minimal contribution from ion-pair interactions involving the sulfonate group nih.gov

Molecular Dynamics (MD) Simulations of ANS-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between ANS and biomolecules over time. These simulations can reveal the stability of the ANS-protein complex, the conformational changes that occur upon binding, and the specific atomic-level interactions that stabilize the complex.

MD simulations of ligand-protein complexes, a technique applicable to ANS, are used to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, researchers can determine if the complex remains stable or undergoes significant conformational changes. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that mediate the binding of ANS to its target. nih.gov The number and duration of hydrogen bonds formed between ANS and the protein can be monitored throughout the simulation, providing insights into the specificity and strength of the interaction. nih.gov These simulations can also shed light on the role of water molecules in mediating the interaction between the ligand and the protein.

For instance, in studies of various protein-ligand complexes, MD simulations have been crucial in understanding the role of key amino acid residues in ligand binding. nih.gov By performing in silico mutations of these residues, researchers can predict their impact on the binding affinity and selectivity of the ligand. nih.gov

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Biomolecule Complexes

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the complex over time.
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds formed between the ligand and the protein.Reveals specific interactions that contribute to binding affinity and specificity.
van der Waals Interactions Quantifies the non-polar interactions between the ligand and the protein.Highlights the contribution of hydrophobic interactions to binding.
Conformational Changes Monitors changes in the three-dimensional structure of the protein and ligand upon binding.Provides insights into the induced-fit mechanism of binding.

Free Energy Landscape Analysis and Binding Pathway Predictions

Free energy landscape analysis is a powerful computational method used to explore the thermodynamics and kinetics of ligand binding. By mapping the free energy of the system as a function of specific collective variables, researchers can identify the most stable binding poses, intermediate states, and the pathways for ligand association and dissociation.

Binding pathway predictions, often derived from metadynamics simulations, can elucidate the step-by-step mechanism of how a ligand like ANS navigates to its binding site. nih.gov These simulations can reveal the energetic barriers that the ligand must overcome to bind and unbind, providing a more complete picture of the binding dynamics.

Table 3: Components of Free Energy Landscape Analysis for ANS Binding

ComponentDescriptionInsights Gained
Stable States Minima on the free energy surface corresponding to stable conformations of the complex.Identification of the most probable and stable binding poses.
Transition States Saddle points on the free energy surface representing the energetic barriers between states.Understanding of the kinetics and rate-limiting steps of binding.
Binding Pathways The lowest free energy paths connecting the unbound and bound states.Prediction of the mechanism of ligand association and dissociation.
Intermediate States Local minima along the binding pathway that are not the final bound state.Revelation of transient conformations that may be important for the binding process.

Methodological Considerations and Limitations in Using 8 Anilinonaphthalene 2 Sulfonic Acid

Impact of Molecular Crowding on Fluorescence Characteristics

In the intracellular environment, high concentrations of macromolecules lead to a phenomenon known as molecular crowding. This crowded environment can significantly impact protein behavior and the fluorescence characteristics of probes like ANS.

When ANS is used to study proteins in crowded conditions, its fluorescence spectra can change specifically due to these surface interactions. For instance, in a crowded environment, the fluorescence spectra of ANS bound to the surface of lysozyme (B549824) show noticeable changes. In contrast, when ANS is confined within the hydrophobic pockets of a protein like bovine serum albumin, its fluorescence spectra remain largely unchanged by the presence of crowding agents. nih.gov This suggests that the fluorescence of surface-bound ANS is sensitive to the effects of molecular crowding, a factor that must be considered when using the probe to analyze protein surfaces in environments that mimic intracellular conditions. nih.gov The unique property of ANS attaching to charged residues on the protein surface allows for a focused analysis of the crowding effect. nih.gov

The general principle behind ANS fluorescence is its sensitivity to the polarity of its microenvironment; it exhibits low fluorescence in polar, aqueous environments, which is greatly enhanced upon binding to less polar or non-polar regions, such as exposed hydrophobic patches on proteins. nih.govresearchgate.netresearchgate.netresearchgate.net Molecular crowding can alter protein conformation and stability, potentially exposing or concealing these hydrophobic sites, thereby modulating ANS fluorescence. The resulting changes in fluorescence must be interpreted with caution, as they may arise from direct effects of crowding on the probe's environment rather than solely from the specific protein-ligand interactions under investigation.

Potential for Non-Specific Interactions and Artifacts in Binding Studies

A significant limitation in the use of ANS is its potential for non-specific interactions, which can lead to experimental artifacts. While often employed to probe hydrophobic sites, ANS binding is not exclusively driven by hydrophobic interactions. researchgate.netplos.org The molecule is amphipathic, possessing both a hydrophobic anilinonaphthalene group and a negatively charged sulfonate group. researchgate.net

This dual nature allows for multiple modes of interaction with proteins:

Hydrophobic Interactions : The anilinonaphthalene moiety binds to exposed non-polar patches on protein surfaces. researchgate.netplos.org This is the basis for its use in studying protein folding and conformational changes. nih.gov

Electrostatic Interactions : The negatively charged sulfonate group can form ion pairs with positively charged amino acid residues (such as lysine, histidine, and arginine) on the protein surface. nih.govnih.gov

Studies have shown that ANS binding can be dominated by electrostatic, ion-pair formation, where the organic sulfonate group is the primary determinant of binding. nih.gov This is particularly relevant when interpreting data from molten globule states, where an increase in ANS fluorescence is often taken as evidence for exposed hydrophobic clusters. However, unfolded proteins can also expose charged residues, leading to ANS binding that is not strictly hydrophobic. In one study, a large number of ANS molecules were found to be involved in electrostatic interactions with chymopapain at low pH, which, together with hydrophobically bound molecules, contributed to the maximum fluorescence signal. plos.org

Furthermore, the interaction of ANS itself can induce conformational changes in the protein, leading to artifacts. It has been observed that ANS can induce partial unfolding of a protein by modulating its ionic interactions, which in turn exposes buried hydrophobic patches. researchgate.net This induced unfolding cautions against using the dye as a simple, passive indicator of pre-existing hydrophobic surfaces. researchgate.net The probe can bind to multiple classes of sites on a single protein with different affinities, as seen with the enzyme rhodanese, further complicating the analysis. nih.gov

Table 1: Interaction Types and Potential Artifacts of ANS Binding

Interaction Type Primary Binding Driver Potential Artifact/Consideration
Hydrophobic Anilinonaphthalene group binding to non-polar protein patches. researchgate.netplos.org Assumption of purely hydrophobic binding can be misleading.
Electrostatic Sulfonate group forming ion pairs with cationic residues. nih.govnih.gov Can lead to high fluorescence signals unrelated to hydrophobic exposure. plos.org
Induced Fit ANS binding itself alters protein conformation. Can cause partial protein unfolding, creating binding sites that were not pre-existing. researchgate.net
Multiple Sites Binding to different classes of sites with varying affinities. nih.gov A single binding model may not accurately describe the interaction.

Challenges in Quantitative Interpretation of Fluorescence Data

The quantitative interpretation of ANS fluorescence data is fraught with challenges. A common method to quantify binding is through fluorescence titration, where the increase in fluorescence is measured as a function of ANS or protein concentration to determine a dissociation constant (Kd). However, the complexity of the binding process can make this analysis non-trivial.

One major challenge is the presence of multiple, distinct binding sites. For example, studies with the enzyme rhodanese identified at least two classes of binding sites for 2,8-ANS with significantly different dissociation constants (Kd of 1.7 mM for one class and approximately 179 μM for another). nih.gov A simple binding model would fail to capture this complexity, leading to an inaccurate quantitative description.

Furthermore, fluorescence titration curves can exhibit anomalous behavior that does not fit simple models. Unusual spikes have been observed in host-guest titration plots involving ANS and PAMAM dendrimers, making it difficult to fit the data to standard 1:1 or 2:1 binding models. mdpi.com Such phenomena necessitate a more qualitative or complex quantitative approach. The crystal structure of ANS bound to the MurA enzyme revealed that the binding pocket was composed of aliphatic residues and that the sulfonate group was hydrogen-bonded, highlighting that binding is not necessarily dependent on aromatic-aromatic interactions, which can complicate predictions of binding sites. nih.gov

Table 2: Reported Dissociation Constants (Kd) for ANS Binding to Proteins

Protein Method Reported Kd (μM) Reference
MurA Fluorescence Spectroscopy 40.8 ± 3.3 nih.gov
Rhodanese (E form, class 2 site) Fluorometric Titration ~179 nih.gov
Rhodanese (ES form, class 1 site) Fluorometric Titration 1700 (1.7 mM) nih.gov

These examples underscore the necessity of employing complementary biophysical techniques, such as isothermal titration calorimetry and circular dichroism, to support and validate the quantitative interpretation of ANS fluorescence data. plos.org

Future Directions in 8 Anilinonaphthalene 2 Sulfonic Acid Research

Development of Novel 8-Anilinonaphthalene-1-sulfonic Acid Derivatives with Enhanced Properties

The future of biomolecular research using fluorescent probes hinges on the development of new molecules with tailored and enhanced properties. While 8-Anilinonaphthalene-1-sulfonic acid (ANS) has been a valuable tool for decades, its synthesis has traditionally been challenging, often resulting in low yields of less than 5% under harsh conditions. acs.orgnih.gov Recent advancements, however, are paving the way for a new generation of ANS derivatives.

A significant breakthrough is the use of microwave-assisted copper(0)-catalyzed Ullmann coupling, which provides an efficient and mild method to synthesize ANS derivatives with yields of up to 74%. nih.govresearchgate.netacs.org This improved synthetic efficiency opens the door to creating a diverse library of ANS analogs. Researchers are now able to systematically modify the aniline (B41778) ring with various substituents to fine-tune the probe's photophysical and chemical properties. nih.gov

The development of these novel derivatives is focused on achieving several key enhancements:

Improved Quantum Yields: Creating probes that are brighter in specific environments, allowing for higher sensitivity in detection.

Altered Spectral Properties: Shifting the absorption and emission maxima to different wavelengths to avoid spectral overlap with other molecules in complex biological systems and to create toolkits for multiplexed imaging. acs.orgresearchgate.net

Targeted Binding: Modifying the structure to increase affinity and specificity for particular protein sites or other biomolecules.

Environment-Specific Responses: Designing probes that exhibit unique fluorescent responses (e.g., complete loss of fluorescence or significant shifts) under specific conditions, which can be used as highly sensitive reporters for environmental changes. researchgate.netacs.org

For instance, the introduction of electron-donating groups like methoxy (B1213986) and methyl has been shown to produce high yields, while electron-withdrawing groups such as nitro result in lower yields but can drastically alter spectral properties. nih.gov Some derivatives have been synthesized that are essentially non-fluorescent, making them potentially useful as quencher molecules in certain assays. researchgate.net These advancements provide biologists with a new and expanded toolkit of fluorophores, moving beyond the limitations of the parent ANS molecule. acs.org

Derivative Type (Substituent on Aniline Ring)Key Synthetic AdvancementResulting Enhanced PropertyPotential Future Application
Electron-Donating Groups (e.g., -OCH3, -CH3)Microwave-assisted Ullmann couplingHigh synthetic yields (up to 74%) nih.govLarge-scale production for screening assays
Electron-Withdrawing Groups (e.g., -NO2)Microwave-assisted Ullmann couplingSubstantially altered absorption/emission spectra researchgate.netProbes for multi-color imaging experiments
Halides (e.g., -F, -Cl)Microwave-assisted Ullmann couplingGood to excellent yields (42-67%) with varied spectral shifts nih.govSystematic study of halogen bond interactions
Non-fluorescent derivativesStrategic placement of quenching groupsComplete loss of fluorescence researchgate.netUse as specific quenchers or in displacement assays

Integration with Emerging Biophysical Techniques for Advanced Biomolecular Characterization

The utility of ANS and its next-generation derivatives will be significantly amplified by their integration with cutting-edge biophysical techniques. While traditionally used in standard spectrofluorometry to measure bulk changes in protein hydrophobicity, future applications lie in obtaining higher resolution, dynamic information about single molecules and complex assemblies. researchgate.net

One of the most promising frontiers is the combination of ANS probes with single-molecule spectroscopy , particularly Förster Resonance Energy Transfer (FRET). nih.gov By using an ANS derivative as either a donor or acceptor in a FRET pair, researchers can measure nanoscale distances and monitor conformational changes in real-time within a single protein or nucleic acid molecule. nih.govnih.gov This approach can resolve transient intermediate states that are invisible to ensemble measurements, providing unprecedented insight into folding pathways and the mechanisms of molecular machines. nih.gov

Furthermore, integrating ANS fluorescence with techniques like confocal microscopy and high-resolution imaging will enable the spatial mapping of hydrophobicity within cells and tissues. nih.gov This could be used to visualize protein aggregation in real-time in cellular models of neurodegenerative diseases or to map lipid-rich domains in membranes. The development of advanced computational tools will also be crucial for interpreting the complex data generated from these integrated approaches, for example, by linking FRET efficiency distributions to molecular dynamics simulations to build accurate structural models. nih.gov

Emerging Biophysical TechniqueRole of ANS/ANS DerivativeAdvanced Biomolecular Characterization
Single-Molecule FRET (smFRET)Energy donor or acceptor in a FRET pairReal-time tracking of conformational changes and intramolecular distances in single proteins. nih.gov
High-Resolution / Confocal MicroscopyFluorescent reporter for hydrophobic regionsSpatial mapping of protein aggregation, membrane domains, and lipid-protein interactions within cells. nih.gov
Molecular Dynamics (MD) SimulationsExperimental validation for computational modelsBuilding high-resolution models of protein structural ensembles and folding pathways. nih.gov
Flow CytometryHigh-throughput cellular stainScreening cell populations for changes in membrane properties or protein states.

Broader Applications in Protein Engineering and Advanced Drug Discovery Methodologies

The development of novel ANS derivatives and their integration with advanced techniques are set to drive significant progress in protein engineering and drug discovery. The ability of these probes to report on the conformational state and binding site polarity of proteins makes them powerful tools for both designing new proteins and finding molecules that modulate their function. acs.org

In protein engineering , ANS probes can be used as a rapid screening tool to assess the impact of mutations on protein stability and folding. For example, engineers can create libraries of protein variants and use ANS fluorescence to identify mutants with altered hydrophobic surface exposure, which can correlate with changes in stability or aggregation propensity. nih.gov This accelerates the design of enzymes with enhanced stability for industrial applications or therapeutic proteins with reduced immunogenicity. acs.org

In drug discovery , fluorescence-based assays are a cornerstone of high-throughput screening (HTS) due to their sensitivity and ease of operation. nih.gov ANS and its derivatives can be used in several advanced screening methodologies:

Fragment-Based Screening: To identify small molecule fragments that bind to and stabilize or destabilize a target protein, detected by a change in ANS fluorescence.

Competitive Binding Assays: An ANS derivative can be used to probe a known binding site. A decrease in fluorescence upon addition of library compounds indicates displacement of the probe and identifies a potential "hit."

Protein Aggregation Inhibition: ANS is widely used to monitor the kinetics of protein aggregation, a key pathological feature in diseases like Alzheimer's. acs.orgnih.gov This allows for the high-throughput screening of compounds that can inhibit or reverse this process. nih.gov

The development of probes with specific spectral properties will enhance multiplexed screening, allowing for the simultaneous assessment of multiple parameters, thereby increasing the efficiency and data richness of drug discovery campaigns. youtube.com

FieldMethodologyRole of 8-Anilinonaphthalene-1-sulfonic AcidFuture Goal
Protein EngineeringDirected Evolution / Mutant Library ScreeningRapidly assess changes in protein stability and surface hydrophobicity. nih.govDesign of hyper-stable enzymes or therapeutic proteins with optimized properties.
Drug DiscoveryHigh-Throughput Screening (HTS)Act as a primary reporter in competitive binding and protein stabilization assays. nih.govFaster identification of lead compounds for various therapeutic targets.
Drug DiscoveryMonitoring Protein Aggregation KineticsQuantify the rate and extent of amyloid formation. nih.govScreening for inhibitors of protein aggregation for neurodegenerative diseases. nih.gov
Drug DiscoveryEnzyme Kinetics StudiesDetect conformational changes in enzymes upon substrate or inhibitor binding. mdpi.comElucidate mechanisms of enzyme inhibition for rational drug design.

Q & A

Q. What is the synthetic pathway for producing 8-anilinonaphthalene-2-sulfonic acid, and what purification methods are recommended?

  • Methodology : this compound is synthesized via sulfonation of naphthalene derivatives. A common route involves high-temperature sulfonation of naphthalene with concentrated sulfuric acid, followed by selective nitration and reduction to introduce the anilino group . Purification typically employs recrystallization from aqueous or oxygenated solvents (e.g., ethanol-water mixtures) to isolate the sulfonic acid or its sodium salt. Chromatographic methods (e.g., ion-exchange) are used for high-purity requirements .

Q. How do the spectral properties of this compound facilitate its use in fluorescence spectroscopy?

  • Methodology : The compound exhibits strong fluorescence with excitation/emission maxima at ~375 nm and ~480 nm, respectively. These properties make it a probe for studying hydrophobic interactions in proteins and membranes. Researchers should calibrate fluorometers using standardized solvents (e.g., phosphate-buffered saline) and account for pH-dependent spectral shifts .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Methodology : The sodium salt form (e.g., sodium 2-naphthalenesulfonate) is highly water-soluble (>100 mg/mL), while the free acid is soluble in polar aprotic solvents like DMSO. Solubility profiles dictate buffer selection: for aqueous systems, use the sodium salt; for organic-phase studies, employ the free acid with solubilizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data when studying protein-ligand interactions with this compound?

  • Methodology : Discrepancies in binding constants or quenching efficiency often arise from solvent polarity, ionic strength, or competing ligands. Use multivariate analysis (e.g., Stern-Volmer plots corrected for inner-filter effects) and validate results with orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What advanced spectroscopic techniques characterize the sulfonic acid group’s role in modulating the compound’s ion transport properties?

  • Methodology : Fourier-transform infrared (FTIR) spectroscopy identifies sulfonate group vibrations (e.g., S=O stretching at ~1040 cm⁻¹). Electrochemical impedance spectroscopy (EIS) evaluates proton conductivity in membrane studies, while molecular dynamics simulations model sulfonate-water interactions .

Q. How does solvent polarity affect the fluorescence quantum yield of this compound, and how is this quantified?

  • Methodology : Solvent polarity alters the excited-state dipole moment, impacting quantum yield. Measure emission spectra in solvents of varying dielectric constants (e.g., water, ethanol, cyclohexane). Calculate quantum yield using a reference standard (e.g., quinine sulfate) and apply the Strickler-Berg equation to correlate solvent parameters with emission efficiency .

Q. What methodologies are used to assess the purity of this compound derivatives for sensitive biochemical assays?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. For trace metal detection, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Methodological Notes

  • Contradiction Management : Conflicting data on sulfonic acid behavior (e.g., transport properties) require cross-validation using multi-scale models (atomistic to continuum) and in situ characterization (e.g., synchrotron X-ray scattering) .
  • Safety Protocols : Handle the free acid in fume hoods due to potential irritancy; use PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.